Head-to-Head IC50 Comparison: 3-(Benzyloxy)-5-chloroaniline Derivative (14) vs. Propoxy Analog (11) in SARS-CoV-2 Mpro Kinetic Assay
In a direct head-to-head comparison within the same study, the uracil-based inhibitor 14, which incorporates the 3-(benzyloxy)-5-chloroaniline scaffold, demonstrated an IC50 of 0.128 μM against SARS-CoV-2 Mpro. This is comparable to the propoxy analog 11 (IC50 = 0.120 μM) [1]. However, the benzyloxy derivative 14 provided a superior platform for further optimization: the addition of a chlorine substituent at the ortho position of the benzyloxy ring (compound 21) resulted in a dramatic potency improvement to an IC50 of 0.018–0.037 μM, surpassing the limits of the propoxy series [1]. This demonstrates that while initial potencies are similar, the 3-(benzyloxy)-5-chloroaniline scaffold offers a significantly higher optimization ceiling.
| Evidence Dimension | Inhibitory potency against SARS-CoV-2 Mpro (IC50) |
|---|---|
| Target Compound Data | 0.128 μM (Compound 14 containing 3-(benzyloxy)-5-chloroaniline scaffold) |
| Comparator Or Baseline | 0.120 μM (Compound 11, propoxy analog); 0.018–0.037 μM (Compound 21, optimized ortho-chloro benzyloxy analog derived from 14) |
| Quantified Difference | Initial potency comparable (14 vs 11: ΔIC50 = +0.008 μM); Optimization gain for 14-derived 21: ~3.5–7.1-fold improvement over 14, and 3.2–6.7-fold improvement over propoxy 11 |
| Conditions | In vitro kinetic enzyme assay using recombinant SARS-CoV-2 Mpro |
Why This Matters
This evidence shows that the 3-(benzyloxy)-5-chloroaniline scaffold is not just a functional replacement for simpler alkyl ethers but provides a superior platform for achieving low-nanomolar potency through rational substitution, a key criterion for lead optimization in antiviral drug discovery.
- [1] Zhang, C.H., Stone, E.A., Deshmukh, M., Ippolito, J.A., Ghahremanpour, M.M., Tirado-Rives, J., Spasov, K.A., Zhang, S., Takeo, Y., Kudalkar, S.N., Liang, Z., Isaacs, F., Lindenbach, B., Miller, S.J., Anderson, K.S., Jorgensen, W.L. Potent Noncovalent Inhibitors of the Main Protease of SARS-CoV-2 from Molecular Sculpting of the Drug Perampanel Guided by Free Energy Perturbation Calculations. ACS Cent. Sci. 2021, 7, 467-475. View Source
